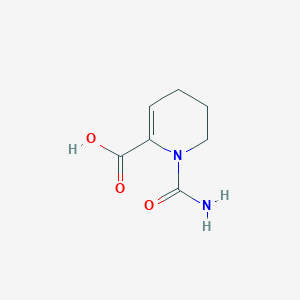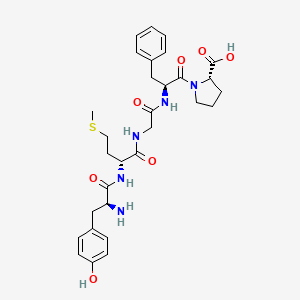
Enkephalin, met(2)-pro(5)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enkephalin, met(2)-pro(5)-, also known as methionine enkephalin, is a naturally occurring, endogenous opioid peptide. It is one of the two forms of enkephalin, the other being leucine enkephalin. Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body and are considered primary endogenous ligands of the δ-opioid receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methionine enkephalin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of methionine enkephalin involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The process is followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methionine enkephalin undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide enkephalin.
Reduction: Methionine enkephalin (restored from methionine sulfoxide).
Substitution: Various enkephalin analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Methionine enkephalin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored for its potential therapeutic effects in pain management, depression, and immune modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
Methionine enkephalin exerts its effects by binding to opioid receptors, primarily the δ-opioid receptor and to a lesser extent the μ-opioid receptor. Upon binding, it activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in analgesic and antidepressant-like effects .
Comparación Con Compuestos Similares
Similar Compounds
Leucine enkephalin: Another form of enkephalin with a leucine residue instead of methionine.
Beta-endorphin: A longer endogenous opioid peptide with potent analgesic effects.
Dynorphin: An endogenous opioid peptide with high affinity for κ-opioid receptors.
Uniqueness
Methionine enkephalin is unique due to its high selectivity for the δ-opioid receptor, which differentiates it from other endogenous opioids like beta-endorphin and dynorphin that target different opioid receptors. This selectivity makes methionine enkephalin particularly interesting for research focused on δ-opioid receptor-mediated effects .
Propiedades
Número CAS |
64267-98-7 |
|---|---|
Fórmula molecular |
C30H39N5O7S |
Peso molecular |
613.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H39N5O7S/c1-43-15-13-23(34-27(38)22(31)16-20-9-11-21(36)12-10-20)28(39)32-18-26(37)33-24(17-19-6-3-2-4-7-19)29(40)35-14-5-8-25(35)30(41)42/h2-4,6-7,9-12,22-25,36H,5,8,13-18,31H2,1H3,(H,32,39)(H,33,37)(H,34,38)(H,41,42)/t22-,23+,24-,25-/m0/s1 |
Clave InChI |
FVPVIFYQSNGPQO-NDBXHCKUSA-N |
SMILES isomérico |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


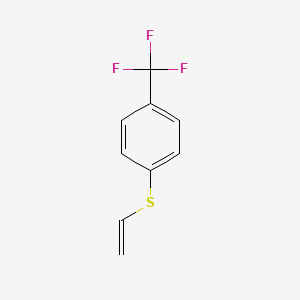
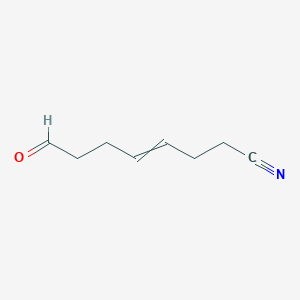
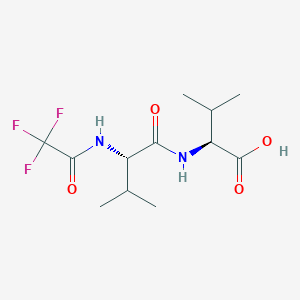
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
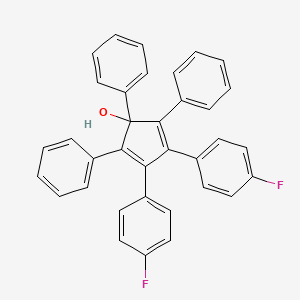
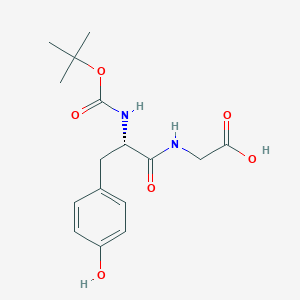
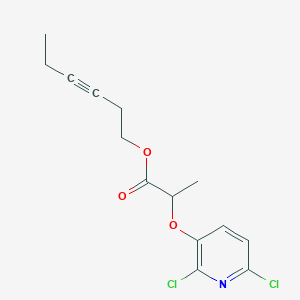
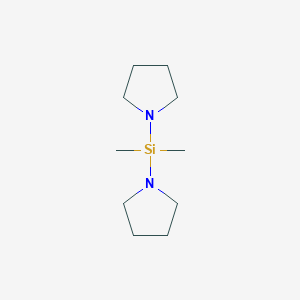
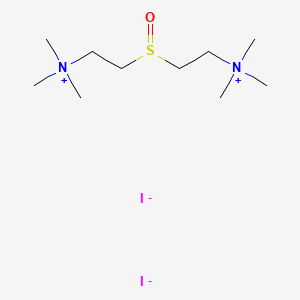
![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
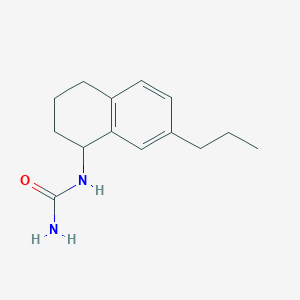
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)
